SPU-106
Description
SPU-106 is a novel, small-molecule inhibitor targeting p21-activated kinase 4 (PAK4), a key regulator of cytoskeletal dynamics, cell proliferation, and oncogenic signaling. Structurally, this compound features a carbonyl group that forms a hydrogen bond with Leu398 in the hinge region of PAK4’s C-terminal kinase domain, enabling selective inhibition of PAK4 and PAK1 isoforms . Preclinical studies demonstrate its ability to suppress cancer cell invasion in SGC7901 gastric cancer cells by disrupting PAK4/LIMK1/cofilin and PAK4/SCG10 signaling pathways, which are critical for actin polymerization and microtubule destabilization .
Properties
CAS No. |
713080-84-3 |
|---|---|
Molecular Formula |
C22H17N3O3S |
Molecular Weight |
403.456 |
IUPAC Name |
2-((4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(naphthalen-2-yl)acetamide |
InChI |
InChI=1S/C22H17N3O3S/c26-19-13-21(28)25(18-8-2-1-3-9-18)22(24-19)29-14-20(27)23-17-11-10-15-6-4-5-7-16(15)12-17/h1-13,26H,14H2,(H,23,27) |
InChI Key |
AXKJASDHGOGLLB-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C2C=CC=CC2=C1)CSC3=NC(O)=CC(N3C4=CC=CC=C4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SPU-106; SPU 106; SPU106 |
Origin of Product |
United States |
Comparison with Similar Compounds
SPU-106 belongs to a growing class of PAK4 inhibitors. Below, we compare its structural features, selectivity, and functional outcomes with other PAK-targeting compounds.
Structural Analogs
Key Findings :
- This compound’s selectivity for PAK4 over PAK1 arises from its unique interaction with Leu398, absent in PAK1’s hinge region .
- Compound 35’s cyclohexyl modification enhances PAK4 selectivity, while Compound 36’s alkylamino group improves cell permeability but broadens off-target effects (e.g., EphB1 inhibition) .
Functional Analogs
Key Findings :
- KPT-9274: Unlike this compound, it non-competitively inhibits PAK4 and NAMPT, disrupting both kinase activity and NAD metabolism. This dual mechanism enhances antitumor effects but complicates toxicity profiles .
- PF-3758309 : A pan-PAK inhibitor with poor selectivity, leading to adverse effects (e.g., hyperglycemia) and clinical trial discontinuation .
- Sunitinib : While clinically approved, its broad kinase inhibition (VEGFR, PDGFR, PAKs) results in significant off-target toxicity, unlike this compound’s focused action .
Mechanistic and Pathway Comparisons
Key Insights :
- This compound’s pathway specificity makes it advantageous for cancers driven by PAK4-mediated invasion (e.g., gastric, breast).
- KPT-9274’s dual targeting addresses both tumor proliferation and immune evasion but requires careful toxicity management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
